Tert-butyl 3-(3-bromo-2-fluoropropyl)azetidine-1-carboxylate
Overview
Description
“Tert-butyl 3-(3-bromo-2-fluoropropyl)azetidine-1-carboxylate” is a chemical compound with potential applications in various scientific research fields, such as drug development and organic synthesis1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Tert-butyl 3-(3-bromo-2-fluoropropyl)azetidine-1-carboxylate”. However, similar compounds like “tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate” and “TERT-BUTYL 3-((TOSYLOXY)METHYL)AZETIDINE-1-CARBOXYLATE” are available, which might suggest potential synthetic routes23.Molecular Structure Analysis
The molecular structure of a compound can be inferred from its InChI code. For “Tert-butyl 3-(3-bromo-2-fluoropropyl)azetidine-1-carboxylate”, I couldn’t find the specific InChI code. However, similar compounds like “tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate” have an InChI code of "1S/C9H16FNO3/c1-8(2,3)14-7(13)11-4-9(10,5-11)6-12/h12H,4-6H2,1-3H3"2.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “Tert-butyl 3-(3-bromo-2-fluoropropyl)azetidine-1-carboxylate”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be inferred from its structure. However, I couldn’t find specific information on the physical and chemical properties of “Tert-butyl 3-(3-bromo-2-fluoropropyl)azetidine-1-carboxylate”.Scientific Research Applications
Synthesis of Azetidine Derivatives
Azetidines, including tert-butyl azetidine derivatives, are of significant interest due to their potential applications in pharmaceutical development and synthetic organic chemistry. Studies have developed methods for synthesizing enantiopure azetidine derivatives with various side chains, showcasing their utility in studying peptide activity and drug development (Sajjadi & Lubell, 2008). Another study highlights the base-promoted diastereoselective α-alkylation of azetidine-2-carboxylic acid esters, which are used to produce optically active α-substituted azetidine derivatives (Tayama, Nishio, & Kobayashi, 2018).
Applications in Medicinal Chemistry
The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents were explored, demonstrating the role of azetidine derivatives in developing new antimicrobial compounds (Doraswamy & Ramana, 2013). Similarly, novel syntheses of azetidine-3-carboxylic acids and their derivatives have been reported for their applications in medicinal chemistry and as building blocks in organic synthesis (Ji, Wojtas, & Lopchuk, 2018).
Novel Protecting Groups and Fluorous Synthesis
Research into fluorous synthesis has led to the development of fluorinated analogs of tert-butyl alcohol, including tert-butyl azetidine derivatives, as novel protecting groups for carboxylic acids. These compounds facilitate the separation and purification processes in organic synthesis, illustrating the versatility of tert-butyl azetidine derivatives in synthetic applications (Pardo, Cobas, Guitián, & Castedo, 2001).
Safety And Hazards
For “tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate”, a similar compound, the safety information includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P3382. Please note that this information might not be directly applicable to “Tert-butyl 3-(3-bromo-2-fluoropropyl)azetidine-1-carboxylate”.
Future Directions
“Tert-butyl 3-(3-bromo-2-fluoropropyl)azetidine-1-carboxylate” holds immense potential for various scientific research applications, such as drug development and organic synthesis1. The future directions would likely depend on the outcomes of these research applications.
Please note that this analysis is based on the information available online and may not cover all aspects of the compound. For a more comprehensive analysis, consulting scientific literature or experts in the field is recommended.
properties
IUPAC Name |
tert-butyl 3-(3-bromo-2-fluoropropyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrFNO2/c1-11(2,3)16-10(15)14-6-8(7-14)4-9(13)5-12/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAIEGCEROACHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(3-bromo-2-fluoropropyl)azetidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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